molecular formula C19H20FN3O2S B2890218 methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate CAS No. 637325-94-1

methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate

Cat. No.: B2890218
CAS No.: 637325-94-1
M. Wt: 373.45
InChI Key: WFHOOIBAIQCMNE-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a carbothioylamino-benzoate ester moiety. The benzoate ester enhances lipophilicity, which may influence pharmacokinetics, while the 4-fluorophenyl group contributes electron-withdrawing effects, modulating receptor interactions. This compound is structurally related to pharmacologically active piperazine derivatives, which are prevalent in antifungal, antipsychotic, and kinase inhibitor drug candidates .

Properties

IUPAC Name

methyl 4-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-25-18(24)14-2-6-16(7-3-14)21-19(26)23-12-10-22(11-13-23)17-8-4-15(20)5-9-17/h2-9H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOOIBAIQCMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets, such as calcium channels and protein kinases. The compound may inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate with structurally related compounds, highlighting key differences in substituents and functional groups:

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties/Applications Reference
This compound Piperazine 4-Fluorophenyl, carbothioylamino, benzoate ester Potential kinase inhibition, enhanced lipophilicity
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline-piperazine hybrid 4-Fluorophenyl, quinoline-carbonyl, benzoate ester Anticancer activity (quinoline-mediated)
O-4-vinyl 4-benzylpiperazine-1-carbothioate Piperazine Benzyl, vinyl-carbothioate Polymerization potential, reactivity studies
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7) Piperazine-azo hybrid Phenethyl, diazenyl (N=N), benzoate ester Photophysical applications, azo-based probes
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Piperazine 4-Fluorobenzyl, carbonyl (C=O) Tyrosine kinase inhibitor candidates
Methyl 4-[({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbothioyl)amino]benzoate Piperazine Trifluoromethylpyridinyl, carbothioylamino, benzoate Enhanced electron-withdrawing effects
Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate Piperazine 4-Fluorophenyl, carboxylate ester Intermediate for CNS-active drugs

Key Differences and Implications

Carbothioyl vs. However, thioamides are more susceptible to oxidation, which may affect stability .

Substituent Effects: The 4-fluorophenyl group enhances binding to aromatic interaction sites in biological targets, as seen in kinase inhibitors . In contrast, trifluoromethylpyridinyl () introduces stronger electron-withdrawing effects, possibly improving target affinity but reducing metabolic stability . Quinoline derivatives (C4, ) exhibit planar aromatic systems, favoring intercalation or π-stacking in DNA/protein interactions, which is absent in the target compound .

Ester vs. Carboxylic Acid :

  • The benzoate ester in the target compound improves lipophilicity compared to carboxylic acid derivatives, aiding absorption. However, ester hydrolysis in vivo may convert it to a polar acid, altering distribution .

Synthetic Accessibility :

  • The target compound can be synthesized via coupling of 4-fluorophenylpiperazine with methyl 4-isothiocyanatobenzoate, analogous to methods in . This contrasts with azo-containing compounds (), which require diazonium salt intermediates, posing safety challenges .

Limitations and Challenges

  • Solubility : High lipophilicity from the benzoate ester and fluorophenyl group may limit aqueous solubility, necessitating formulation strategies.
  • Stability : The carbothioyl group’s oxidation susceptibility requires stability studies under physiological conditions.

Biological Activity

Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H17FN2O2S
  • Molecular Weight : 300.37 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring, a fluorinated phenyl group, and a carbothioamide moiety, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, which may have antidepressant effects .
  • Anticancer Activity : The piperazine derivatives have also been investigated for their anticancer properties. For instance, related compounds have demonstrated significant growth inhibitory effects against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
MAO InhibitionIncreased neurotransmitter levels
Anticancer ActivityGrowth inhibition in cancer cell lines
CytotoxicityLow toxicity in normal cells

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition :
    • A study evaluated the inhibitory effects of various piperazine derivatives on MAO-A and MAO-B. The results indicated that specific substitutions on the piperazine ring significantly enhanced inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of compounds similar to this compound. For example, derivatives were tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition at concentrations as low as 5 µM .
  • Cytotoxicity Testing :
    • In vitro studies using normal fibroblast cell lines demonstrated that certain derivatives exhibited minimal cytotoxic effects, suggesting a favorable safety profile for further development as therapeutic agents .

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